molecular formula C10H15ClO3 B13196048 Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

Cat. No.: B13196048
M. Wt: 218.68 g/mol
InChI Key: MNUBBIQANFVOLH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and an oxirane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate typically involves the reaction of cyclopentyl derivatives with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, where cyclopentyl compounds are reacted with chlorinating agents in the presence of catalysts. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentyl derivatives, oxidized oxirane compounds, and reduced cyclopentyl compounds .

Scientific Research Applications

Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include nucleophilic substitution and ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate include:

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-9(7-5-3-4-6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

MNUBBIQANFVOLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C(=O)OC)Cl)C2CCCC2

Origin of Product

United States

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